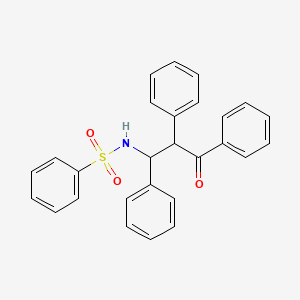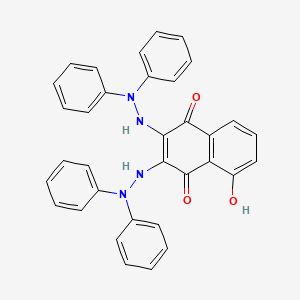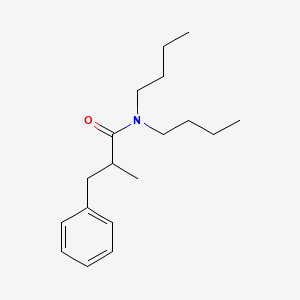![molecular formula C8H8Br4 B14360432 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane CAS No. 90528-07-7](/img/structure/B14360432.png)
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane is a unique organic compound characterized by its tricyclic structure and four bromine atoms. Its molecular formula is C8H8Br4, and it has a molecular weight of 423.769 g/mol . This compound is part of a class of chemicals known for their complex ring structures and significant halogenation, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane typically involves the bromination of tricyclo[5.1.0.03,5]octane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form different functional groups depending on the reagents used
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its unique structure makes it a subject of study in structural biology and molecular modeling.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane can be compared with other similar compounds such as:
4,4,8,8-Tetrachlorotricyclo[5.1.0.03,5]octane: Similar structure but with chlorine atoms instead of bromine.
4,4,8,8-Tetraiodotricyclo[5.1.0.03,5]octane: Contains iodine atoms, leading to different chemical properties.
4,4,8,8-Tetrafluorotricyclo[5.1.0.03,5]octane: Fluorine atoms impart unique reactivity and stability .
These compounds highlight the unique properties of 4,4,8,8-Tetrabromotricyclo[510
Properties
CAS No. |
90528-07-7 |
|---|---|
Molecular Formula |
C8H8Br4 |
Molecular Weight |
423.76 g/mol |
IUPAC Name |
4,4,8,8-tetrabromotricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H8Br4/c9-7(10)3-1-4-6(2-5(3)7)8(4,11)12/h3-6H,1-2H2 |
InChI Key |
USRKBDHJSJGLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(Br)Br)CC3C1C3(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
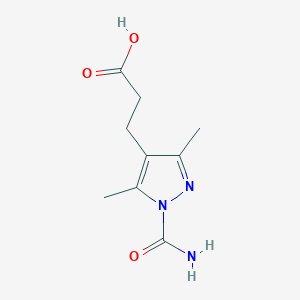
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
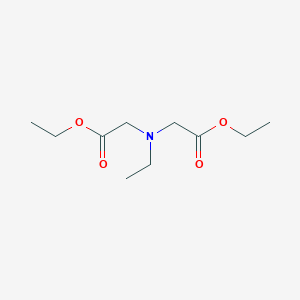
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)

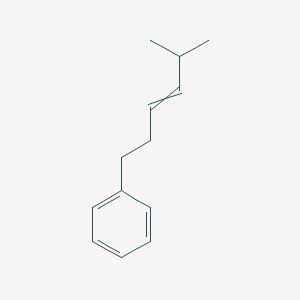

![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
